molecular formula C16H13F3N4OS B2887297 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 242797-54-2

3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone

Cat. No.: B2887297
CAS No.: 242797-54-2
M. Wt: 366.36
InChI Key: GLPBRURHADWSPB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyridinone core substituted with a 4-methyl-5-sulfanyl-1,2,4-triazole moiety and a 3-(trifluoromethyl)benzyl group. Its molecular formula is C₁₆H₁₃F₃N₄OS, with a molecular weight of 366.37 g/mol . Structural validation via crystallographic tools (e.g., SHELX, ORTEP-3) confirms its planar geometry and tautomeric stability .

Properties

IUPAC Name

3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c1-22-13(20-21-15(22)25)12-6-3-7-23(14(12)24)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPBRURHADWSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13F3N4OSC_{16}H_{13}F_3N_4OS. Its structure features a triazole ring, a pyridinone moiety, and a trifluoromethylbenzyl group, which contribute to its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular:

  • Mechanism of Action : Triazoles act primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for sterol biosynthesis in fungi . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.
  • Case Study : A study on similar triazole compounds reported Minimum Inhibitory Concentrations (MICs) as low as 0.046 μM against Methicillin-resistant Staphylococcus aureus (MRSA) strains . The compound is expected to exhibit comparable or enhanced activity due to structural similarities.
CompoundMIC (μM)Target Organism
Triazole A0.046MRSA
Triazole B0.68Vancomycin-resistant S. aureus
Target CompoundTBDTBD

Anticancer Activity

Triazole derivatives have shown promising anticancer properties through various mechanisms:

  • Cytotoxicity : The compound's analogs have demonstrated cytotoxic effects against several cancer cell lines. For instance, a related study found that mercapto-substituted triazoles exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
  • Induction of Apoptosis : Compounds similar to our target have been shown to induce apoptosis in cancer cells, enhancing their therapeutic potential. Specifically, early-stage apoptotic markers increased significantly upon treatment with triazole derivatives .
Cell LineIC50 (μM)Activity
HCT-116 (Colon)6.2Cytotoxic
T47D (Breast)27.3Cytotoxic

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties:

  • Inflammatory Pathways : These compounds can inhibit key inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in various models .
  • Research Findings : In vitro studies have shown that certain triazole derivatives significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity by increasing lipophilicity and membrane permeability .
  • Hybridization Potential : Combining triazoles with other pharmacophores has been shown to yield compounds with enhanced potency against resistant strains and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridinone-triazole hybrids. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features CAS Number References
Target Compound C₁₆H₁₃F₃N₄OS - 4-Methyl-1,2,4-triazole
- 3-(Trifluoromethyl)benzyl
High lipophilicity (CF₃), stable tautomerism N/A
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone C₁₇H₁₆N₄OS - 4-Allyl-1,2,4-triazole
- Benzyl
Increased steric bulk (allyl); reduced metabolic stability 148372-30-9
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone C₁₇H₁₃Cl₂N₄OS - 4-Allyl-1,2,4-triazole
- 2,4-Dichlorobenzyl
Enhanced halogen bonding (Cl); higher toxicity risk 242471-94-9
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone C₁₅H₁₀F₃N₃O₂S - 1,3,4-Oxadiazole
- 3-(Trifluoromethyl)benzyl
Oxadiazole improves metabolic stability; reduced H-bonding 477852-99-6
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole C₂₃H₁₉FN₆S - 4-Fluorobenzyl
- Pyrazole-pyrrole hybrid
Enhanced π-π stacking; fluorinated group improves bioavailability 477709-31-2

Key Findings:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity compared to benzyl or dichlorobenzyl analogs, favoring blood-brain barrier penetration . Halogenated derivatives (e.g., 2,4-dichlorobenzyl) show stronger halogen bonding but may elevate toxicity due to bioaccumulation .

Heterocyclic Core Modifications: Replacing the triazole with 1,3,4-oxadiazole (CAS 477852-99-6) reduces hydrogen-bond donor capacity but improves metabolic stability, making it suitable for prolonged therapeutic action . The pyrazole-pyrrole hybrid (CAS 477709-31-2) introduces additional aromatic interactions, enhancing target selectivity in enzyme inhibition .

Biological Activity: The target compound’s triazole-thione moiety acts as a dual hydrogen-bond donor/acceptor, making it effective in kinase inhibition . Dichlorobenzyl analogs exhibit higher cytotoxicity in cancer cell lines but show nephrotoxicity in preclinical models .

Synthetic Accessibility: Allyl and benzyl derivatives are synthesized via nucleophilic substitution (e.g., alkyl halides reacting with triazole-thiolates) . The oxadiazole variant requires cyclization of thiosemicarbazides, a less atom-economical route .

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